molecular formula C7H14N2O3 B11723355 N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Cat. No.: B11723355
M. Wt: 174.20 g/mol
InChI Key: NOHMSOBONIVPAJ-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a chemical compound with the CAS Number 1016508-01-2 and a molecular formula of C 7 H 14 N 2 O 3 , yielding a molecular weight of 174.20 g/mol . This reagent is supplied with a guaranteed purity of 95% and higher, making it a high-quality standard for research and development applications . The compound features a tetrahydrofuran (oxolan) ring system, a class of compounds known for their utility as medium-polar aprotic solvents and precursors to high molecular polymers . Its molecular structure, which includes a hydroxy group and an ethanimidamide moiety, is characteristic of N'-hydroxyimidamide derivatives. Such compounds are of significant interest in medicinal and agrochemical research, often serving as key intermediates in the synthesis of more complex molecules. For instance, related N'-cyano-N-halogenalkylimidamide derivatives have been explored in the preparation of compounds with insecticidal activity . Key Specifications: • CAS Number: 1016508-01-2 • Molecular Formula: C 7 H 14 N 2 O 3 • Molecular Weight: 174.20 g/mol • Purity: ≥95% Warning: This product is intended for research and development purposes only. It is not designed for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

InChI

InChI=1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6,10H,1-5H2,(H2,8,9)

InChI Key

NOHMSOBONIVPAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCC(=NO)N

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Oxolan-2-ylmethanol is activated via tosylation or mesylation to generate a leaving group (e.g., tosylate or mesylate).

  • Nucleophilic Displacement : The activated oxolan derivative is treated with hydroxylamine hydrochloride in anhydrous dimethylformamide (DMF) at 60–80°C for 12–18 hours.

  • Purification : The crude product is isolated via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Key Data :

ParameterValueSource
Yield62–68%
Reaction Time12–18 hours
SolventDMF
Temperature60–80°C

Advantages :

  • Straightforward two-step process.

  • Scalable for industrial applications.

Limitations :

  • Moderate yields due to competing hydrolysis of the activated oxolan intermediate.

Hydroxylamine-Mediated Cyclization

This approach constructs the amidine core through cyclization of a nitrile precursor.

Synthetic Pathway

  • Nitrile Synthesis : 2-(Oxolan-2-ylmethoxy)acetonitrile is prepared via nucleophilic substitution between oxolan-2-ylmethanol and bromoacetonitrile in the presence of NaH.

  • Cyclization : The nitrile is treated with hydroxylamine hydrochloride in methanol/water (3:1) under reflux (80°C) for 24 hours.

  • Workup : The product is extracted with dichloromethane, dried over MgSO₄, and concentrated.

Key Data :

ParameterValueSource
Yield55–60%
Purity>95% (UHPLC)
Reaction Time24 hours

Advantages :

  • Avoids use of toxic catalysts.

  • High purity achievable.

Limitations :

  • Long reaction time.

  • Requires strict pH control to prevent nitrile hydrolysis.

Reductive Amination of Oxolan-2-ylmethoxy Acetaldoxime

This method employs reductive amination to form the amidine backbone.

Procedure

  • Oxime Formation : 2-(Oxolan-2-ylmethoxy)acetaldehyde is reacted with hydroxylamine to form the corresponding aldoxime.

  • Reduction : The aldoxime is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature.

  • Isolation : The catalyst is filtered, and the solvent is evaporated to yield the product.

Key Data :

ParameterValueSource
Yield70–75%
Catalyst Loading5% Pd/C
Reaction Time6–8 hours

Advantages :

  • Higher yields compared to direct amidation.

  • Mild reaction conditions.

Limitations :

  • Requires handling of hydrogen gas.

  • Catalyst cost impacts scalability.

Solid-Phase Synthesis for High-Throughput Production

Patented methodologies describe solid-phase synthesis for amidine derivatives, enabling parallel synthesis of analogs.

Steps

  • Resin Functionalization : Wang resin is loaded with a bromoacetyl group.

  • Substitution : The bromo group is displaced by oxolan-2-ylmethanol under basic conditions.

  • Amidine Formation : The intermediate is treated with hydroxylamine in DMF, followed by cleavage from the resin using trifluoroacetic acid (TFA).

Key Data :

ParameterValueSource
Yield50–55%
Purity>90%
ScaleMilligram to gram

Advantages :

  • Ideal for combinatorial chemistry.

  • Reduces purification steps.

Limitations :

  • Lower yields due to incomplete resin reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Protocol

  • Reaction Mix : Oxolan-2-ylmethanol, hydroxylamine hydrochloride, and K₂CO₃ in DMF.

  • Irradiation : Heated at 100°C for 30 minutes under microwave conditions.

  • Purification : Column chromatography (ethyl acetate/hexane).

Key Data :

ParameterValueSource
Yield75–80%
Reaction Time30 minutes

Advantages :

  • Dramatically reduced reaction time.

  • Improved yields.

Limitations :

  • Specialized equipment required.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Direct Amidation62–6812–18 hLowHigh
Hydroxylamine Cyclization55–6024 hMediumModerate
Reductive Amination70–756–8 hHighHigh
Solid-Phase Synthesis50–5548 hHighLow
Microwave-Assisted75–800.5 hMediumHigh

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy (4-Methoxyphenyl) and dimethylamino groups enhance electron density, favoring electrophilic reactions , while nitro and chloro groups reduce reactivity in such contexts .
  • Heterocyclic Substituents : Oxolan and thiomorpholine introduce steric bulk and influence solubility. Oxygen in oxolan may improve H-bonding capacity compared to sulfur in thiomorpholine .
  • Synthetic Efficiency : Yields vary significantly (58–93%), with electron-withdrawing nitro groups correlating with higher yields in antiplasmodial compound synthesis .

Physicochemical and Reactivity Profiles

Electronic Effects
  • Methoxyphenyl Derivatives : The methoxy group in compound 13 increases aromatic electron density, facilitating electrophilic substitution and π-π interactions .
  • Oxolan Derivatives: The oxolan ring’s ether oxygen may act as a weak electron donor, though less pronounced than methoxy or dimethylamino groups.
Thermal Stability
  • Compound 13 (4-Methoxyphenyl) exhibits a melting point of 111–112°C , while thermal data for the oxolan derivative remains unreported.
Cytotoxic and Antiplasmodial Activity
  • Compound 13 : Demonstrated cytotoxicity against E. coli strains, attributed to amidoxime functionality .
  • Chlorophenyl/Nitrophenyl Derivatives : Evaluated for antiplasmodial activity, with IC₅₀ values influenced by substituent electronic profiles .
Metal Complexation
  • Schiff Base Derivatives : Complexes with Co(II), Ni(II), and Cu(II) show enhanced stability due to vic-dioxime ligands (e.g., compound in ) .

Commercial and Research Utility

  • Oxolan Derivative : Marketed as an R&D building block (SY210899) with unspecified applications .
  • Pyridine and Piperidine Analogs : Used in coordination chemistry and drug discovery (e.g., compound in with pyridine substituents) .

Biological Activity

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a compound of interest due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
IUPAC NameThis compound
InChI KeyRKDPGWMFHXSTGU-UHFFFAOYSA-N
Canonical SMILESC1COCC1COCC(=NO)N

The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxy group and the imidamide moiety. These components allow the compound to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Metal Ion Coordination : The imidamide moiety can coordinate with metal ions, influencing enzymatic activities and metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its ability to inhibit bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis or function.

Antidiabetic Potential

Preliminary studies suggest that this compound could have potential applications in the management of diabetes mellitus, particularly type II diabetes. Its mechanism may involve modulation of glucose metabolism or enhancement of insulin sensitivity, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    • A study evaluated the effectiveness of this compound against various bacterial strains.
    • Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Antidiabetic Research :
    • In vitro assays demonstrated that the compound improved glucose uptake in muscle cells.
    • Further studies are necessary to confirm these findings in vivo and explore the underlying molecular mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
N'-hydroxy-2-(tetrahydro-3-furanylmethoxy)ethanimidamideStudied for similar antimicrobial properties
N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamideInvestigated for broader therapeutic applications

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, and how do they influence experimental design?

  • Answer : Critical properties include:

PropertyValueRelevance
LogP0.875Predicts lipophilicity for solubility studies
Polar Surface Area (PSA)77.1 ŲIndicates hydrogen-bonding capacity for interaction with biological targets
Molecular Weight174.100 g/molImpacts diffusion rates in pharmacokinetic assays
  • Methodological Guidance : Use LogP to optimize solvent systems (e.g., methanol/water mixtures) for solubility testing. Leverage PSA to design assays probing hydrogen-bond interactions with enzymes or receptors.

Q. What synthetic routes are reported for this compound and its analogs?

  • Answer : A common method involves:

  • Reacting hydroxylamine hydrochloride with substituted acetamides in methanol/water under basic conditions (e.g., NaHCO₃) .
  • Example: Synthesis of N′-hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide achieved 93% yield using this approach .
    • Key Considerations : Optimize stoichiometry (e.g., 1:1.5 molar ratio of substrate to hydroxylamine) and monitor pH to avoid side reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Answer : Contradictions may arise from tautomerism (e.g., Z/E isomers) or impurities.

  • Strategies :
  • Use 2D NMR (e.g., HSQC, COSY) to confirm connectivity .
  • Compare experimental IR stretches (e.g., 1650–1668 cm⁻¹ for C=N bonds) with computational simulations .
  • Validate purity via elemental analysis and HRMS .
    • Case Study : In a retracted study (now corrected), improper assignment of metal-ligand coordination modes led to inconsistencies; cross-referencing with corrected data in Russian Journal of General Chemistry is critical .

Q. What methodologies are effective for studying metal complexation with this compound derivatives?

  • Answer :

  • Synthesis : React ligand with metal salts (Ni²⁺, Cu²⁺, Co²⁺) in ethanol under reflux.
  • Characterization :
TechniqueApplication
UV-VisConfirm d-d transitions in octahedral complexes
ConductometryDetermine molar conductivity (e.g., 1:2 vs. 1:3 stoichiometry)
Thermal Analysis (TGA/DSC)Assess thermal stability and hydration states
  • Challenge : Differentiate between μ² and μ³ bridging modes using EXAFS or magnetic susceptibility measurements.

Q. How can structure-activity relationships (SAR) be explored for antiplasmodial or cytotoxic applications?

  • Answer :

  • Functional Group Modulation :
SubstituentEffectExample
4-NitrophenylEnhances antiplasmodial activity (IC₅₀ ~5 µM)
Methoxy groupsAlters electron density for π-π stacking in aromatic interactions
  • Assay Design :
  • Use E. coli models for preliminary cytotoxicity screening .
  • Perform dose-response curves with positive controls (e.g., chloroquine for antiplasmodial assays) .

Analytical and Stability Challenges

Q. What are the stability risks for this compound under varying storage conditions?

  • Answer :

  • Degradation Pathways : Hydrolysis of the oxolane ring or oxidation of the hydroxylamine group.
  • Mitigation Strategies :
ConditionRecommendation
TemperatureStore at –20°C in amber vials to prevent photolysis
SolventUse anhydrous DMSO for long-term stock solutions
  • Monitoring : Track decomposition via HPLC-MS with a C18 column (acetonitrile/water gradient) .

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